molecular formula C13H23NO4 B2526873 tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate CAS No. 1933792-98-3

tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate

Cat. No. B2526873
CAS RN: 1933792-98-3
M. Wt: 257.33
InChI Key: GQKOTFBRHHTXPW-ILDUYXDCSA-N
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Description

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Complex Molecule Synthesis : The compound and its derivatives have been utilized in the synthesis of complex molecules. For instance, ethyl and tert-butyl azidoformate added to specific acetals results in mixtures of regioisomeric triazolines, which upon UV irradiation give aziridines. These are rearranged into protected amines in the presence of protic acids, showcasing a method for synthesizing protected amino sugars and their derivatives (Nativi, Reymond, & Vogel, 1989).
  • Chemical Reactivity Studies : Research on tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates demonstrates the compound's potential in rapid cascade reactions forming new carboxylates, which underscores its versatility in organic synthesis (Ivanov, 2020).

Potential Biological Activities

  • Antioxidant Activity : Derivatives of tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate have been studied for their antioxidant properties. The synthesis of new derivatives and evaluation of their antioxidant properties in vitro compared with known antioxidants highlight the ongoing search for new pharmacologically active compounds (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).

Structural and Mechanistic Insights

  • Molecular Structure Analysis : The molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was determined through X-ray diffraction analysis, providing insights into their stereochemistry and contributing to the understanding of their reactivity and potential applications (Moriguchi et al., 2014).

Application in Material Science

  • Polymer Synthesis : The compound's derivatives have been used in the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups. This illustrates the role of tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate derivatives in developing new materials with potential applications in optoelectronics and photonics (Wagaman & Grubbs, 1997).

Safety and Hazards

The compound may cause skin and eye irritation. Handle with appropriate precautions .

Future Directions

: Product Information and Safety Data Sheet

properties

IUPAC Name

tert-butyl (7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOTFBRHHTXPW-ILDUYXDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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